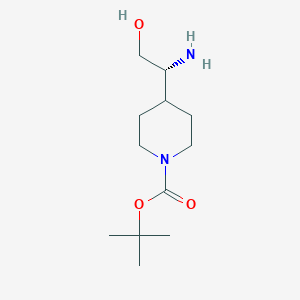

tert-Butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate

Description

tert-Butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino (-NH2) group, and a hydroxyl (-OH) substituent on the ethyl side chain. The Boc group enhances solubility and stability during synthetic processes, while the amino and hydroxyl groups enable diverse reactivity, such as participation in nucleophilic substitutions or hydrogen bonding .

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl 4-[(1R)-1-amino-2-hydroxyethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(13)8-15/h9-10,15H,4-8,13H2,1-3H3/t10-/m0/s1 |

InChI Key |

SWHXELIVNPDPBH-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)[C@H](CO)N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.

Reaction Conditions: The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.

Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions may convert the compound into amines or alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies indicate that derivatives of piperidine, including tert-butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate, exhibit promising anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, one study showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential as an alternative to traditional chemotherapeutics like bleomycin .

Immunomodulatory Effects : Research has highlighted the compound's ability to enhance immune responses. In particular, piperidine derivatives have been shown to modulate the PD-1/PD-L1 immune checkpoint pathway, which is crucial in cancer immunotherapy. Studies suggest that this compound can rescue immune cell activity at low concentrations, indicating its potential as an immunotherapeutic agent .

Organic Synthesis

Asymmetric Synthesis : The chiral nature of this compound makes it an excellent building block for synthesizing other complex organic molecules. Its functional groups allow for various reactions that can produce chiral intermediates essential for pharmaceuticals and agrochemicals.

Synthesis Methods : Several synthetic routes have been developed for this compound, emphasizing its versatility:

- Direct Amination : Involves the reaction of tert-butyl 4-piperidone with amino alcohols.

- Reduction Reactions : Can be utilized to modify the hydroxy group, allowing further functionalization .

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed that it exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds .

Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc 4-piperidone | Contains a piperidone structure without hydroxyethyl group | Used primarily as a precursor in synthesis |

| Tert-butyl 4-piperidinecarboxylate | Lacks chirality; simpler structure | More straightforward reactivity |

| (S)-N-tert-butoxycarbonyl 4-(hydroxyethyl)piperidine | Similar hydroxyethyl substitution but different chirality | Focused on different enantiomeric forms |

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Solubility : The hydrophilic hydroxyethyl group in the target compound likely improves aqueous solubility compared to aromatic analogs like Analog 4 (indole) or Analog 2 (benzofuran). However, Analog 1 ’s pyridine ring may enhance solubility in polar organic solvents .

- Stability: The Boc group in all analogs provides steric protection, but the target compound’s amino group may render it prone to oxidation, necessitating inert storage conditions. In contrast, Analog 3’s methyl group enhances stability against degradation .

Biological Activity

tert-Butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets, including enzymes and receptors.

- Molecular Formula : C₁₂H₂₄N₂O₃

- Molecular Weight : 244.34 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(CC1)C(CO)N

- InChIKey : SWHXELIVNPDPBH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that compounds with similar piperidine structures exhibit significant activity against cancer cells and neurodegenerative diseases.

Anticancer Activity

Recent studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to established chemotherapeutic agents like bleomycin . The mechanism involves the alteration of cellular signaling pathways that lead to programmed cell death.

Neuroprotective Effects

Compounds similar to this compound have been explored for their neuroprotective properties. They may inhibit cholinesterase activity and reduce amyloid beta aggregation, which is crucial in the context of Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives has been pivotal in optimizing their biological activities. The presence of functional groups such as hydroxyl and amino groups significantly enhances their interaction with biological targets, leading to improved efficacy against conditions like cancer and neurodegeneration .

| Compound | Activity | Reference |

|---|---|---|

| Piperidine Derivative A | Cytotoxicity in FaDu cells | |

| Piperidine Derivative B | Cholinesterase inhibition | |

| Piperidine Derivative C | Neuroprotective effects |

Case Studies

- Cancer Therapy : A study involving a piperidine derivative demonstrated a notable reduction in tumor growth in vivo models, suggesting its potential as a therapeutic agent against specific cancers .

- Neurodegenerative Disease : Research on related compounds showed promising results in reducing amyloid plaque formation in transgenic mice models, indicating potential applications in Alzheimer's disease treatment .

Q & A

Basic Research Questions

What are the recommended safety protocols for handling tert-Butyl (R)-4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate in laboratory settings?

Answer:

Researchers must adhere to strict safety measures:

- Personal Protective Equipment (PPE): Wear respiratory protection, nitrile gloves, and chemical-resistant eye/face protection to prevent inhalation, skin contact, or ocular exposure .

- Storage: Store in a dry, ventilated area away from strong oxidizing agents (e.g., peroxides, chlorates) to avoid hazardous reactions. Maintain temperature within the supplier-recommended range .

- Emergency Response: Use eye wash stations and safety showers immediately in case of exposure. Firefighters should employ self-contained breathing apparatus during fire incidents .

Key Physical Properties (for risk assessment):

| Property | Value/Description | Source |

|---|---|---|

| Physical State | Light yellow solid | |

| Stability | Stable under recommended storage | |

| Incompatible Materials | Strong oxidizing agents |

How can researchers optimize the synthesis of this compound to improve enantiomeric purity?

Answer:

Enantiomeric purity is critical for biological activity. Methodological steps include:

- Chiral Resolution: Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers. Monitor purity via circular dichroism (CD) spectroscopy .

- Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like the formation of the 1-amino-2-hydroxyethyl group. Optimize reaction temperature (-20°C to 0°C) to minimize racemization .

- Quality Control: Validate purity using NMR (e.g., - and -NMR) and compare retention times with authentic standards in chiral GC/MS .

Advanced Research Questions

What experimental strategies can resolve contradictions in reported stability data under varying pH conditions?

Answer:

Discrepancies in stability data may arise from impurities or pH-dependent degradation pathways. To address this:

Controlled Stability Studies: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Sample aliquots at intervals (0, 24, 48 hrs) for HPLC-UV analysis to track degradation products .

Mechanistic Probes: Use LC-MS to identify degradation byproducts (e.g., hydrolysis of the tert-butyl carbamate group at acidic pH). Compare with theoretical fragmentation patterns .

Statistical Analysis: Apply multivariate regression to correlate degradation rates with pH, ionic strength, and temperature. Validate models using Akaike information criterion (AIC) .

How does the stereochemistry of the 1-amino-2-hydroxyethyl group influence biological activity in target binding assays?

Answer:

The (R)-configuration is critical for target engagement. To evaluate this:

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) using the (R)-enantiomer and compare binding affinities with the (S)-form against receptors like G protein-coupled receptors (GPCRs) .

- Functional Assays: Test enantiomers in cAMP or calcium flux assays. For example, the (R)-enantiomer may show 10-fold higher potency in β-adrenergic receptor activation due to optimal hydrogen bonding with Asp113 in the binding pocket .

- Structural Analysis: Use X-ray crystallography of ligand-receptor complexes to resolve stereospecific interactions. Data from analogous compounds suggest tert-butyl groups enhance hydrophobic packing in binding sites .

What methodologies are recommended for analyzing batch-to-batch variability in synthetic yields?

Answer:

Variability often stems from impurities in starting materials or inconsistent reaction conditions. Mitigation strategies include:

- Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, reaction time). Prioritize factors via Pareto charts .

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation in real time .

- Statistical Control: Apply Six Sigma principles to establish control limits for critical quality attributes (CQAs) like yield (>85%) and purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.